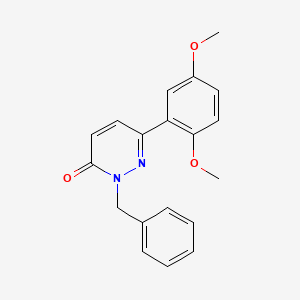
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one typically involves the condensation of appropriate benzyl and dimethoxyphenyl derivatives with a pyridazinone precursor. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality.
化学反应分析
Types of Reactions
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemicals.
作用机制
The mechanism of action of 2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects.
相似化合物的比较
Similar Compounds
- 2-benzyl-6-phenylpyridazin-3(2H)-one
- 2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-thione
Uniqueness
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
生物活性
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative with notable biological activity, particularly in the context of medicinal chemistry. Its structure, characterized by a pyridazinone core and two methoxy groups on the phenyl ring, suggests potential interactions with various biological targets. This article explores its biological activities, including antiproliferative effects against cancer cell lines, and discusses relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C19H20N2O3. The compound features a benzyl group and a dimethoxy-substituted phenyl group that enhance its solubility and reactivity. The presence of these functional groups allows for diverse chemical interactions, making it an interesting candidate for drug design.
| Property | Details |
|---|---|
| Chemical Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| Functional Groups | Benzyl, Dimethoxy, Pyridazinone |
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported its efficacy against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines. The compound's growth inhibition concentrations (GI50) are summarized in the table below:
| Cell Line | GI50 (µM) | Reference |
|---|---|---|
| MCF7 | 3.79 | |
| SF-268 | 12.50 | |
| NCI-H460 | 42.30 |
These values indicate that the compound has a potent effect on cell proliferation, particularly in breast cancer cells.
The mechanism underlying the antiproliferative activity of this compound may involve its interaction with specific biological targets such as enzymes or receptors involved in cancer pathways. Molecular docking studies suggest that the compound binds effectively to targets implicated in tumor growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives similar to this compound:
- Cytotoxicity Studies : A study by Bouabdallah et al. demonstrated that related pyridazine derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values indicating effective inhibition of cell growth .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridazine compounds have shown that modifications to the methoxy groups can enhance biological activity, suggesting that further optimization of this compound could yield even more potent derivatives .
- Inhibition Studies : Research has also indicated that similar compounds can inhibit key kinases involved in cancer progression, making them potential candidates for targeted therapies .
属性
IUPAC Name |
2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-15-8-10-18(24-2)16(12-15)17-9-11-19(22)21(20-17)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGADSWFYOLKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














